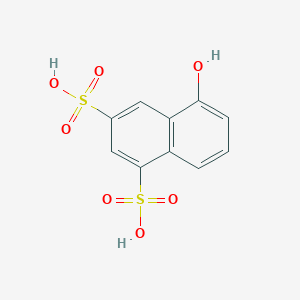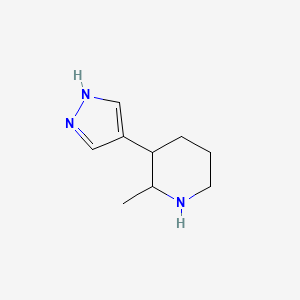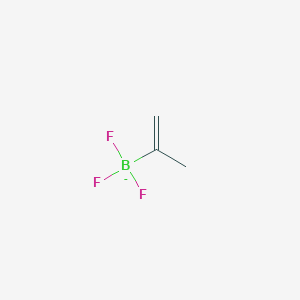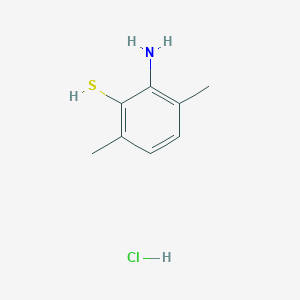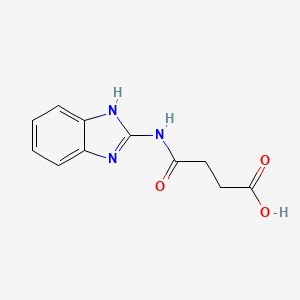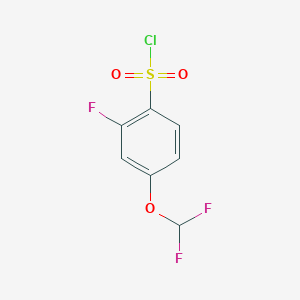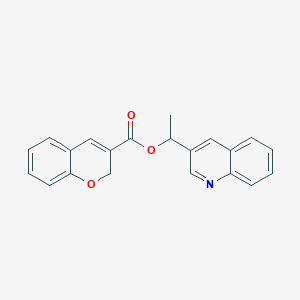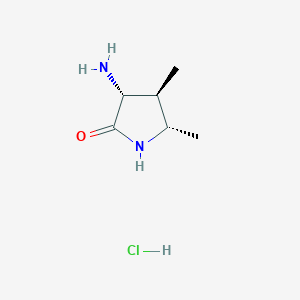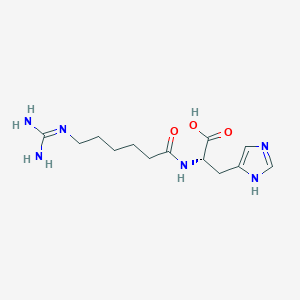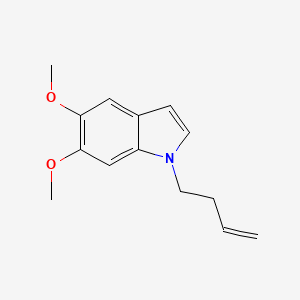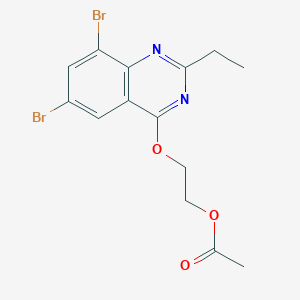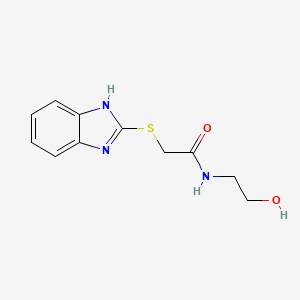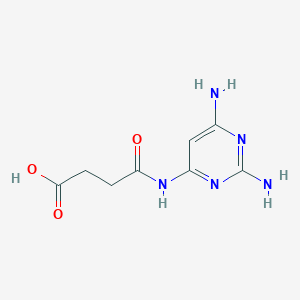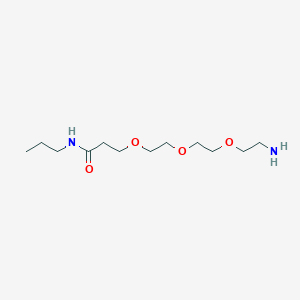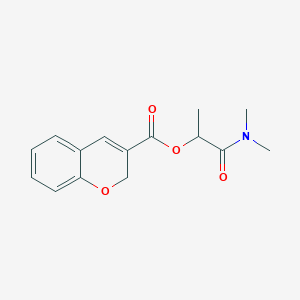
1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base such as piperidine . Another method involves the Pechmann condensation, which is a reaction between a phenol and a β-keto ester in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
作用机制
The mechanism of action of 1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar in structure but with an ethyl group instead of a dimethylamino group.
7-Hydroxy-2-oxo-2H-chromene-3-carboxylate: Contains a hydroxy group at the 7-position, which can influence its biological activity.
2H-chromene-3-carboxylate derivatives: Various derivatives with different substituents that can alter their chemical and biological properties.
Uniqueness
1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is unique due to the presence of the dimethylamino group, which can enhance its solubility and reactivity. This structural feature may also contribute to its distinct biological activities compared to other chromene derivatives .
属性
分子式 |
C15H17NO4 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC 名称 |
[1-(dimethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-10(14(17)16(2)3)20-15(18)12-8-11-6-4-5-7-13(11)19-9-12/h4-8,10H,9H2,1-3H3 |
InChI 键 |
AQXAMRGNSCPJCR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N(C)C)OC(=O)C1=CC2=CC=CC=C2OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


